3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one
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Overview
Description
3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that contains a triazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable reagent such as acetic anhydride . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Similar in structure but with a benzyloxy group instead of the triazine ring.
1-(4-Hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol: Contains a similar methoxyphenyl group but with different functional groups.
Uniqueness
3-(3-Methoxyphenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is unique due to its triazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
87428-04-4 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2,5-dihydro-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C10H11N3O2/c1-15-8-4-2-3-7(5-8)10-11-6-9(14)12-13-10/h2-5H,6H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
YCPAQWGEHDYYJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NCC(=O)NN2 |
Origin of Product |
United States |
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